1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that features a unique combination of azetidine and triazole rings. Azetidine is a four-membered nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride (HCl) molecules associated with the compound, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Similar structure but with an imidazole ring instead of a triazole ring.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the triazole moiety.
Uniqueness
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZMSAKUXKGEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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